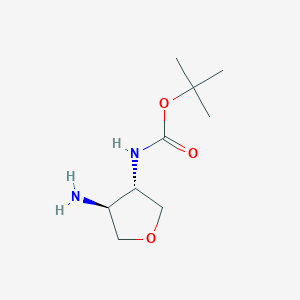
3-Chloro-2-nitropyridine 1-oxide
Overview
Description
3-Chloro-2-nitropyridine 1-oxide is a chemical compound with the empirical formula C5H3ClN2O3 . It is a halogenated heterocycle . This compound is used in early discovery research as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular formula of 3-Chloro-2-nitropyridine is C5H3ClN2O2 . The average mass is 158.542 Da and the monoisotopic mass is 157.988312 Da .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Scientific Research Applications
Arylamination Processes
The arylamination of 3-nitropyridine, involving 3-Chloro-2-nitropyridine 1-oxide, leads to a mixture of 2-arylamino-5-nitropyridines and 2-arylamino-5-nitrosopyridines. This process involves nucleophilic substitution and aromatization, highlighting the compound's reactivity in synthetic chemistry. The nitroso compounds can be selectively oxidized to nitro derivatives or their N-oxides under specific conditions (Borovlev et al., 2018).
Crystallography and Molecular Structure
This compound exhibits unique crystallographic properties. Its molecular conformation and structural features, such as intermolecular interactions and arrangement within the crystal lattice, have been studied in detail (Ban-Oganowska et al., 2001).
Spectroscopic Analysis
Studies on this compound have contributed to understanding the electronic and vibrational properties of such compounds. Electron spin resonance spectra and molecular orbital calculations provide insights into its electronic structure and behavior (Cottrell & Rieger, 1967).
Nonlinear Optics and Material Science
This compound plays a role in the field of nonlinear optics and material science. For instance, its derivatives have been explored for applications in nonlinear optical performance and crystal growth, indicating its potential in optical technologies (Andreazza et al., 1990).
Synthetic Chemistry
In synthetic chemistry, this compound has been used in various reactions, such as oxidative alkyl carbamoyl amination. This compound demonstrates the ability to form mixtures of nitro- and nitrosopyridine derivatives under certain conditions (Avakyan et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
3-Chloro-2-nitropyridine 1-oxide is primarily used as a chemical intermediate in the synthesis of various pharmaceutical compounds . It is also used in the preparation of organic light-emitting diode (OLED) materials .
Mode of Action
The mode of action of this compound is largely dependent on the specific reactions it undergoes during the synthesis of other compounds. For instance, it can react with 3-aminopyridine to form a diazaheterocyclic compound . This reaction involves a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position .
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the final compounds it is used to synthesize. For instance, when used to synthesize diazaheterocyclic compounds for OLED materials, it can influence the electron transport properties and photostability of the resulting material .
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability if used in pharmaceutical applications.
Result of Action
The result of the action of this compound is the formation of new compounds with diverse properties. For example, it can be used to synthesize diazaheterocyclic compounds that exhibit strong absorption in the ultraviolet light range, high electron mobility, photostability, and valuable blue light emission .
properties
IUPAC Name |
3-chloro-2-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-4-2-1-3-7(9)5(4)8(10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRSKOBIXWROEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C([N+](=C1)[O-])[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704065-34-8 | |
| Record name | Pyridine, 3-chloro-2-nitro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(4-phenylphenyl)methyl]butan-1-amine](/img/structure/B3109089.png)






![1h-Indole,3-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3109151.png)